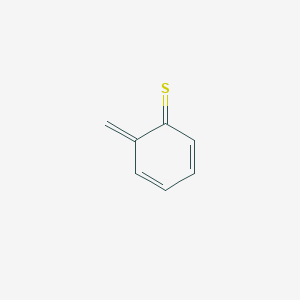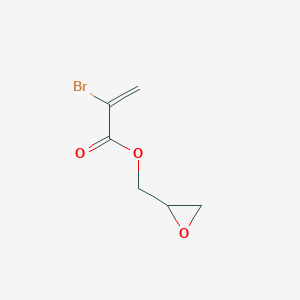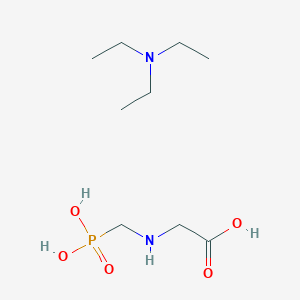![molecular formula C17H26O B14623687 Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- CAS No. 55790-53-9](/img/structure/B14623687.png)
Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- is a complex organic compound with the molecular formula C15H24. It is also known by its IUPAC name, 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecane . This compound is characterized by its unique bicyclic structure, which includes two methylene groups and a dimethyl substitution at the 10th position.
準備方法
The synthesis of Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods may involve the use of gas chromatography for the purification and identification of the compound .
化学反応の分析
Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antibacterial or antifungal properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of various chemicals and materials .
作用機序
The mechanism of action of Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- can be compared with other similar compounds, such as β-caryophyllene and β-pinene . These compounds share similar bicyclic structures but differ in their specific substitutions and functional groups. The uniqueness of Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- lies in its specific dimethyl and methylene substitutions, which confer distinct chemical and biological properties.
特性
CAS番号 |
55790-53-9 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC名 |
1-(10,10-dimethyl-2,6-dimethylidene-5-bicyclo[7.2.0]undecanyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-11-7-9-16-15(10-17(16,4)5)12(2)6-8-14(11)13(3)18/h14-16H,1-2,6-10H2,3-5H3 |
InChIキー |
CWEDHDMWROAFQO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCC(=C)C2CC(C2CCC1=C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


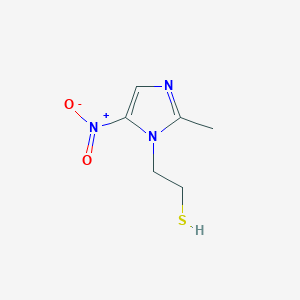
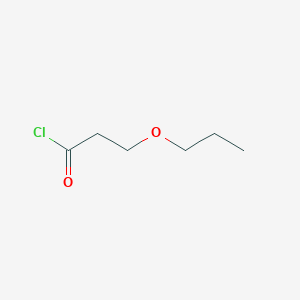
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
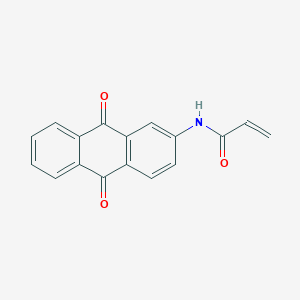
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)




